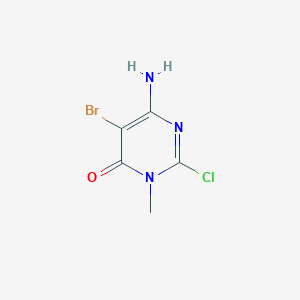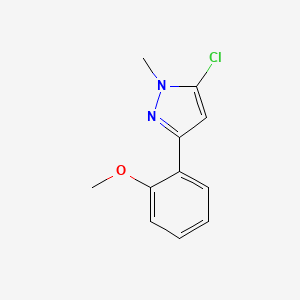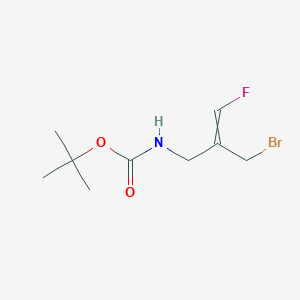
Tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30802527, also known as (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate, is a fluorinated compound with the molecular formula C9H15BrFNO2 and a molecular weight of 268.1233 g/mol . This compound is notable for its unique chemical structure and diverse applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl and fluoroallyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate involves its interaction with specific molecular targets and pathways. The bromomethyl and fluoroallyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-[(2E)-2-(bromomethyl)-3-fluoroprop-2-en-1-yl]carbamate: Shares a similar structure but with slight variations in the positioning of functional groups.
Other Fluorinated Carbamates: Compounds with similar fluorinated and carbamate groups but different substituents.
Uniqueness
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate stands out due to its unique combination of bromomethyl and fluoroallyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H15BrFNO2 |
|---|---|
Peso molecular |
268.12 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13) |
Clave InChI |
TXTILTRMBJQAPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=CF)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


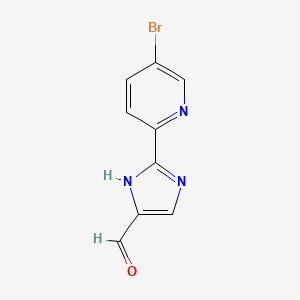
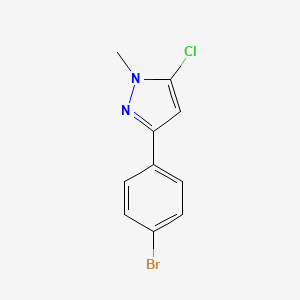
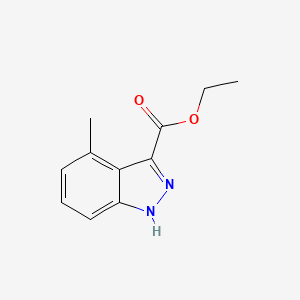
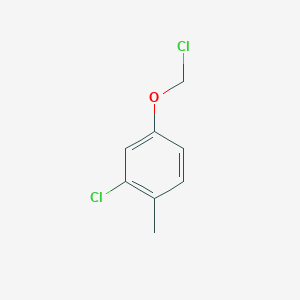
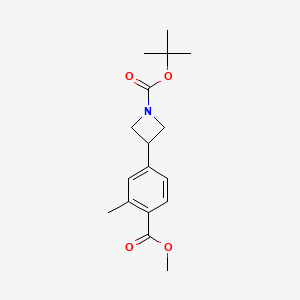

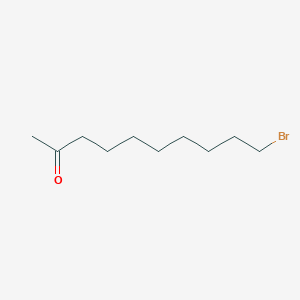
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)
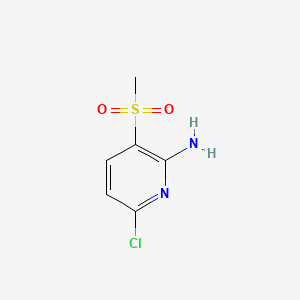
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
